

# A Technical Guide to the Spectral Characteristics of 3-(BenzylOxy)cyclobutanol

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## Compound of Interest

Compound Name: 3-(BenzylOxy)cyclobutanol

Cat. No.: B3021930

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This in-depth technical guide provides a comprehensive analysis of the spectral data for **3-(benzylOxy)cyclobutanol** (CAS No. 100058-61-5).[1] Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with established principles of spectroscopic analysis. While experimental spectra for this specific compound are not widely available in the public domain, this guide offers a robust, predictive analysis based on the known spectral behaviors of its constituent functional groups and analogous molecular structures. This approach provides a strong foundation for the identification and characterization of **3-(benzylOxy)cyclobutanol** in a laboratory setting.

## Molecular Structure and Spectroscopic Overview

**3-(BenzylOxy)cyclobutanol**, with the molecular formula  $C_{11}H_{14}O_2$  and a molecular weight of 178.23 g/mol, is an organic compound featuring a cyclobutane ring.[1] This structure incorporates a hydroxyl group and a benzylOxy group, making it a molecule of interest in organic synthesis and medicinal chemistry.[2] The presence of these functional groups, along with the strained cyclobutane ring, gives rise to a unique spectral fingerprint that can be elucidated through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

## Visualization of the Molecular Structure

Caption: Molecular structure of **3-(benzylOxy)cyclobutanol**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. For **3-(benzyloxy)cyclobutanol**, both <sup>1</sup>H and <sup>13</sup>C NMR are essential for a complete structural assignment.

## Predicted <sup>1</sup>H NMR Spectral Data

The <sup>1</sup>H NMR spectrum of **3-(benzyloxy)cyclobutanol** is expected to show distinct signals for the protons of the cyclobutane ring, the benzyloxy group, and the hydroxyl group. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms and the magnetic anisotropy of the benzene ring.

Table 1: Predicted <sup>1</sup>H NMR Chemical Shifts and Multiplicities

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
Ar-H	7.25 - 7.40	Multiplet (m)	5H
-O-CH <sub>2</sub> -Ph	~4.50	Singlet (s)	2H
CH-OH	~4.00	Multiplet (m)	1H
CH-O-Bn	~3.80	Multiplet (m)	1H
Cyclobutane CH <sub>2</sub>	1.80 - 2.50	Multiplet (m)	4H
-OH	Variable (1.5 - 4.0)	Singlet (s, broad)	1H

Disclaimer: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.[3]

### Expert Insights:

- The five aromatic protons are expected to appear as a complex multiplet in the range of 7.25-7.40 ppm.
- The benzylic protons (-O-CH<sub>2</sub>-Ph) are anticipated to be a sharp singlet around 4.50 ppm, as they are chemically equivalent and lack adjacent protons for coupling.

- The methine protons on the cyclobutane ring attached to the oxygen atoms (CH-OH and CH-O-Bn) will be the most downfield of the aliphatic protons due to the deshielding effect of the oxygen atoms. Their exact chemical shifts and multiplicities will depend on their cis/trans relationship and the resulting dihedral angles with neighboring protons.
- The remaining cyclobutane methylene protons will likely appear as a complex multiplet in the upfield region.
- The hydroxyl proton signal is typically broad and its chemical shift is highly dependent on concentration, temperature, and solvent.

## Predicted $^{13}\text{C}$ NMR Spectral Data

The  $^{13}\text{C}$  NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environments.

Table 2: Predicted  $^{13}\text{C}$  NMR Chemical Shifts

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)
Aromatic C (quaternary)	~138
Aromatic C-H	127 - 129
-O-CH <sub>2</sub> -Ph	~70
CH-OH	~68
CH-O-Bn	~75
Cyclobutane CH <sub>2</sub>	25 - 35

Disclaimer: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.[\[4\]](#)[\[5\]](#)[\[6\]](#)

### Expert Insights:

- The aromatic carbons will resonate in the 127-138 ppm region. The quaternary carbon attached to the benzylic group will be distinct from the protonated aromatic carbons.

- The carbons directly bonded to oxygen atoms (-O-CH<sub>2</sub>-Ph, CH-OH, and CH-O-Bn) will appear in the downfield region of the aliphatic spectrum, typically between 68 and 75 ppm.
- The remaining cyclobutane methylene carbons will be found in the more upfield region, characteristic of aliphatic carbons.

## Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

- Sample Preparation: Dissolve approximately 5-10 mg of **3-(benzyloxy)cyclobutanol** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a 5 mm NMR tube.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
- <sup>1</sup>H NMR Acquisition:
  - Acquire a standard one-dimensional <sup>1</sup>H NMR spectrum.
  - Typical parameters: 32-64 scans, 30° pulse angle, 2-second relaxation delay.
  - Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
- <sup>13</sup>C NMR Acquisition:
  - Acquire a proton-decoupled <sup>13</sup>C NMR spectrum.
  - Typical parameters: 512-2048 scans, 45° pulse angle, 2-5 second relaxation delay.
  - For further structural confirmation, consider acquiring Distortionless Enhancement by Polarization Transfer (DEPT) spectra (DEPT-90 and DEPT-135) to differentiate between CH, CH<sub>2</sub>, and CH<sub>3</sub> groups.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to obtain the final spectra.



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Caption: A generalized workflow for NMR data acquisition and analysis.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

## Predicted IR Absorption Bands

The IR spectrum of **3-(benzyloxy)cyclobutanol** will be dominated by the characteristic absorptions of the hydroxyl, ether, and aromatic functionalities.

Table 3: Predicted Characteristic IR Absorption Bands

Functional Group	Vibration Mode	Predicted Wavenumber (cm <sup>-1</sup> )	Intensity
Alcohol (-OH)	O-H stretch	3200 - 3600	Strong, Broad
Aromatic C-H	C-H stretch	3000 - 3100	Medium
Aliphatic C-H	C-H stretch	2850 - 3000	Medium-Strong
Aromatic C=C	C=C stretch	1450 - 1600	Medium (multiple bands)
Ether (C-O-C)	C-O stretch	1050 - 1150	Strong
Alcohol (C-O)	C-O stretch	1000 - 1260	Strong

Disclaimer: These are predicted values based on established correlation tables.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

#### Expert Insights:

- The most prominent feature will be a broad, strong absorption band in the 3200-3600  $\text{cm}^{-1}$  region, characteristic of the O-H stretching vibration of the alcohol group, broadened by hydrogen bonding.
- The presence of the aromatic ring will be confirmed by C-H stretching absorptions just above 3000  $\text{cm}^{-1}$  and characteristic C=C stretching bands in the 1450-1600  $\text{cm}^{-1}$  region.
- Strong C-O stretching bands for both the alcohol and the ether linkages will be observable in the fingerprint region (1000-1260  $\text{cm}^{-1}$ ).

## Experimental Protocol for IR Data Acquisition

- Sample Preparation:
  - Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
  - Solution: Alternatively, dissolve a small amount of the sample in a suitable solvent (e.g.,  $\text{CCl}_4$ ,  $\text{CS}_2$ ) that has minimal IR absorption in the regions of interest.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample holder (or the solvent).
  - Place the prepared sample in the spectrometer and record the sample spectrum.
  - The instrument software will automatically subtract the background spectrum from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

# Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

## Expected Mass Spectral Data

The mass spectrum of **3-(benzyloxy)cyclobutanol** is expected to show a molecular ion peak (or a related adduct) and several characteristic fragment ions.

Table 4: Expected Key Mass-to-Charge Ratios (m/z)

Ion	Formula	Predicted m/z	Notes
$[\text{M}+\text{H}]^+$	$[\text{C}_{11}\text{H}_{15}\text{O}_2]^+$	179	Protonated molecule (ESI-MS)[2]
$[\text{M}]^+$	$[\text{C}_{11}\text{H}_{14}\text{O}_2]^+$	178	Molecular ion (EI-MS)
$[\text{M}-\text{H}_2\text{O}]^+$	$[\text{C}_{11}\text{H}_{12}\text{O}]^+$	160	Loss of water
$[\text{C}_7\text{H}_7]^+$	$[\text{C}_7\text{H}_7]^+$	91	Tropylium ion (benzylic fragment)

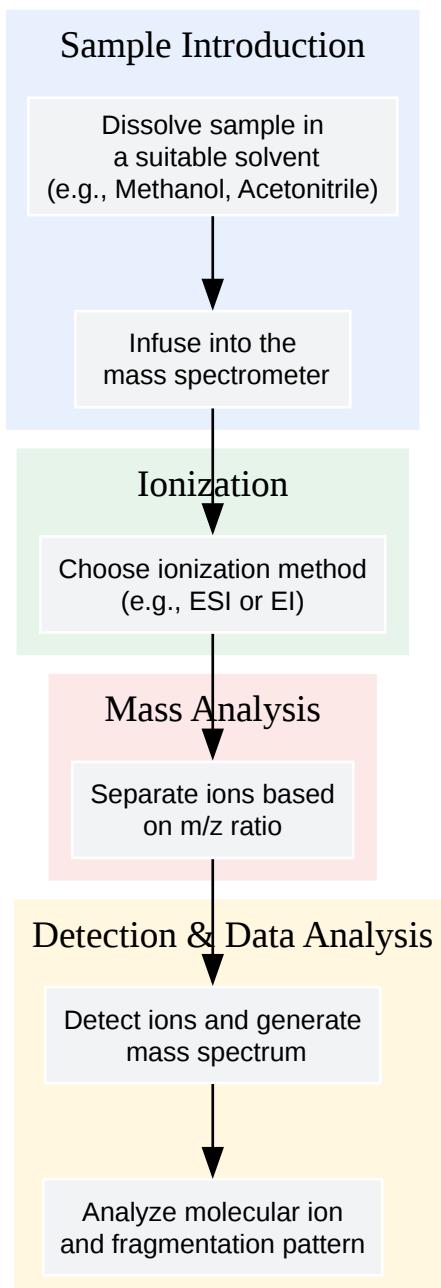
Disclaimer: Fragmentation patterns can vary significantly with the ionization technique used (e.g., Electron Ionization vs. Electrospray Ionization).

### Expert Insights:

- In Electrospray Ionization (ESI-MS), the most prominent peak is often the protonated molecule  $[\text{M}+\text{H}]^+$  at m/z 179.[2]
- Under Electron Ionization (EI-MS), the molecular ion peak at m/z 178 may be observed, but it could be weak due to the relative instability of the cyclobutanol ring.
- A common fragmentation pathway for alcohols is the loss of a water molecule, which would result in a peak at m/z 160.

- The most characteristic fragment is expected to be the tropylum ion at  $m/z$  91, resulting from the cleavage of the benzylic C-O bond. This is a very stable carbocation and often a base peak for compounds containing a benzyl group.
- Other fragments may arise from the cleavage of the cyclobutane ring.[11][12][13]

## Experimental Protocol for Mass Spectrometry Data Acquisition



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Caption: A streamlined workflow for mass spectrometry analysis.

- Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile for ESI).
- Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., ESI or EI).
- Data Acquisition:
  - Introduce the sample into the instrument.
  - Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
- Data Analysis:
  - Identify the molecular ion or protonated molecule peak to confirm the molecular weight.
  - Analyze the fragmentation pattern to gain further structural insights.

## Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for **3-(benzyloxy)cyclobutanol**. By understanding the expected chemical shifts, absorption frequencies, and fragmentation patterns, researchers can confidently identify and characterize this compound. The provided protocols offer a standardized approach to data acquisition, ensuring high-quality and reproducible results. While this guide is based on well-established spectroscopic principles and data from analogous structures, it is recommended to confirm these predictions with experimental data whenever possible.

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